(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
“(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a compound with the IUPAC name (2E)-3-(3,5-dimethyl-4-isoxazolyl)-2-propenoic acid . It has a molecular weight of 167.16 . The compound is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, oxazole derivatives have been synthesized and used as intermediates for the creation of new chemical entities in medicinal chemistry .Molecular Structure Analysis
The compound is an oxazole derivative, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 167.16 . The InChI code for the compound is 1S/C8H9NO3/c1-5-7(3-4-8(10)11)6(2)12-9-5/h3-4H,1-2H3,(H,10,11)/b4-3+ .Scientific Research Applications
Synthesis and Transformations
Researchers have developed methods for synthesizing derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, including the synthesis of functional derivatives. These derivatives have been used for further transformations, enabling the introduction of various residues into oxazole rings and facilitating the exploration of their chemical properties and potential applications (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Chemical Reactions and Derivatives
The compound "4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole" was prepared through a nucleophilic substitution reaction, showcasing the chemical versatility and the potential for creating diverse derivatives from the base structure for various applications (Hajib, Alami, Faraj, & Aouine, 2019).
Potential Anticancer and Antimicrobial Applications
The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents indicates the potential biomedical applications of these compounds. Through various synthetic routes, researchers have created compounds that exhibit promising anticancer and antimicrobial activities, highlighting the therapeutic potential of derivatives related to "(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid" (Katariya, Vennapu, & Shah, 2021).
Novel Synthetic Routes and Applications
Explorations into the lithiation of five-membered heteroaromatic compounds have provided insights into novel synthetic routes and mechanisms. These studies contribute to a deeper understanding of the chemical behavior of compounds related to "this compound" and their potential for generating a wide array of structurally diverse derivatives for various scientific applications (Micetich, 1970).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
(E)-3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(9(2)18-14-8)7-15-6-10(5-13-15)3-4-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGBALAZFLPHM-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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